![molecular formula C12H19NO2 B13308118 2-[(1-Phenylpropyl)amino]propane-1,3-diol](/img/structure/B13308118.png)
2-[(1-Phenylpropyl)amino]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Phenylpropyl)amino]propane-1,3-diol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-[(1-Phenylpropyl)amino]propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with a diverse set of electrophiles . The reaction conditions often include the use of specific solvents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis processes that ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[(1-Phenylpropyl)amino]propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(1-Phenylpropyl)amino]propane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of functional cyclic carbonate monomers . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has applications in the development of biodegradable polymers and environmentally friendly products .
Wirkmechanismus
The mechanism of action of 2-[(1-Phenylpropyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of functional intermediates that interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
2-[(1-Phenylpropyl)amino]propane-1,3-diol can be compared with other similar compounds, such as 2-amino-1,3-propane diol and its derivatives . The uniqueness of this compound lies in its specific functional groups and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-(1-phenylpropylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-12(13-11(8-14)9-15)10-6-4-3-5-7-10/h3-7,11-15H,2,8-9H2,1H3 |
InChI-Schlüssel |
CUMMASILFLXDAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13308040.png)
![3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
amine](/img/structure/B13308056.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
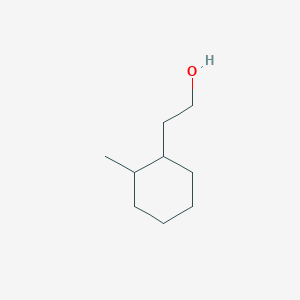
![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
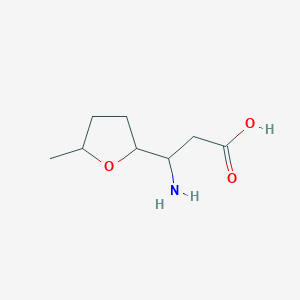
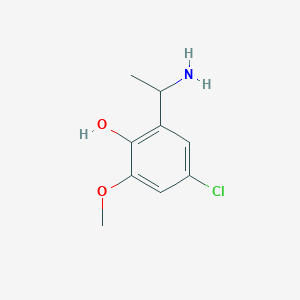
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)
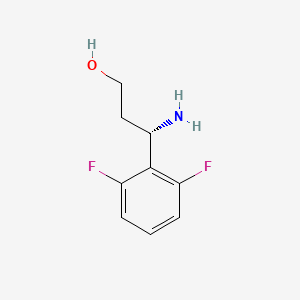
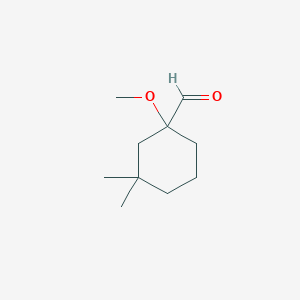
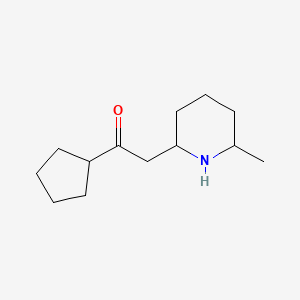
![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
